2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a butenoyl group, a methyl group, and a carbonitrile group attached to an isoquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, such as aluminum chloride, and solvents like dichloromethane, under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized isoquinoline compounds .
Scientific Research Applications
2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-butanol: A secondary alcohol with similar structural features but different functional groups.
Butanone: An aliphatic ketone with a simpler structure but similar reactivity in certain chemical reactions.
Uniqueness
2-(2-Butenoyl)-3-methyl-1,2-dihydro-1-isoquinolinecarbonitrile is unique due to its combination of functional groups and the isoquinoline backbone. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like 2-methyl-2-butanol or butanone.
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[(E)-but-2-enoyl]-3-methyl-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C15H14N2O/c1-3-6-15(18)17-11(2)9-12-7-4-5-8-13(12)14(17)10-16/h3-9,14H,1-2H3/b6-3+ |
InChI Key |
JEAMBLQHGGXDPU-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1C(C2=CC=CC=C2C=C1C)C#N |
Canonical SMILES |
CC=CC(=O)N1C(C2=CC=CC=C2C=C1C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.